4-(Maleimido)benzophenone

Catalog No.
S564340
CAS No.
92944-71-3
M.F
C17H11NO3
M. Wt
277.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Maleimido)benzophenone

CAS Number

92944-71-3

Product Name

4-(Maleimido)benzophenone

IUPAC Name

1-(4-benzoylphenyl)pyrrole-2,5-dione

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H

InChI Key

OZIZEXQRIOURIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O

Synonyms

1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione; N-(4-Benzoylphenyl)maleimide;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O

4-(Maleimido)benzophenone (4-MBP) is a chemical compound used in scientific research as a heterobifunctional cross-linker. This means it contains two functional groups with different chemical properties, allowing it to link two different molecules together [].

Mechanism of Action

-MBP possesses two key functionalities:

  • Maleimide group: This group reacts specifically with thiol (sulfhydryl) groups on molecules, forming a stable thioether bond []. Thiols are commonly found in proteins and other biomolecules.
  • Benzophenone group: This group is photoreactive, meaning it can be activated by light to form a reactive intermediate that can insert itself into carbon-hydrogen (C-H) bonds in nearby molecules [].

The typical application of 4-MBP involves two steps:

  • Thiol conjugation: 4-MBP reacts with a molecule containing a free thiol group under specific conditions (usually at a slightly basic pH). This forms a covalent bond between 4-MBP and the thiol-containing molecule [].
  • Photoactivation and crosslinking: Upon exposure to ultraviolet (UV) light (typically around 250 nm), the benzophenone group in the remaining 4-MBP molecule gets activated. This activated intermediate can then insert itself into a C-H bond of another molecule in close proximity, forming a covalent linkage between the two molecules [].

Advantages of 4-MBP

  • Specificity: The maleimide group specifically targets thiols, minimizing undesired side reactions [].
  • Control of Crosslinking: The two-step process allows for independent control of conjugation and crosslinking. The thiol conjugation can be performed under mild conditions, while the photoactivation step can be precisely triggered by light exposure [].
  • Reversibility: The thioether bond formed by the maleimide group is relatively stable but can be cleaved under reducing conditions if necessary [].

Applications

-MBP finds applications in various research areas, including:

  • Protein-protein crosslinking: Studying protein interactions and assembly by covalently linking two protein molecules together [].
  • Antibody-drug conjugation (ADC): Attaching therapeutic drugs to antibodies for targeted therapy by linking the drug molecule to the antibody via the thiol group on the antibody [].
  • Surface modification: Modifying surfaces by attaching biomolecules like proteins or peptides containing thiol groups [].

4-(Maleimido)benzophenone is a heterobifunctional cross-linking reagent characterized by its maleimide group and a benzophenone moiety. Its chemical formula is C₁₇H₁₁NO₃, and it serves as a photoactive compound due to the presence of the benzophenone structure, which can absorb ultraviolet light and facilitate various

MBP's mechanism of action relies on its ability to react with specific functional groups on target molecules. The maleimide group acts as an electrophile, readily accepting electron density from nucleophilic thiol or amine groups. This reaction forms a covalent bond between MBP and the target molecule, effectively crosslinking it to another molecule containing a reactive group [1, 2].

The specific crosslinking pattern depends on the availability and positioning of reactive groups on the target molecules. MBP can be used as a homobifunctional crosslinker, linking molecules with identical functional groups, or as a heterobifunctional crosslinker, connecting molecules with different reactive groups [2].

Citation:

  • Santa Cruz Biotechnology:
  • [Creative Biolabs](

The reactivity of 4-(Maleimido)benzophenone is notable for several types of chemical transformations:

  • Michael Addition: The maleimide group readily reacts with thiols to form stable thioether bonds. This reaction is often employed in bioconjugation protocols to attach biomolecules .
  • Photocrosslinking: Upon exposure to ultraviolet light (typically around 350 nm), the benzophenone moiety can initiate crosslinking reactions, making it useful in creating polymer networks or modifying surfaces .
  • Polymerization: The compound can participate in polymerization reactions, contributing to the development of new materials with tailored properties.

4-(Maleimido)benzophenone exhibits significant biological activity, particularly in the context of drug delivery systems and biomolecular labeling. Its ability to form stable covalent bonds with thiol-containing molecules allows it to be used for:

  • Targeted drug delivery: By conjugating therapeutic agents to proteins or peptides via maleimide-thiol chemistry, targeted delivery can be achieved .
  • Biomolecular labeling: The compound can be utilized to label proteins or nucleic acids for visualization or tracking purposes in various biological assays .

The synthesis of 4-(Maleimido)benzophenone typically involves several steps:

  • Formation of Maleimide: The initial step often involves the reaction of an appropriate anhydride or acid chloride with an amine to generate the maleimide functionality.
  • Benzophenone Coupling: The maleimide can then be coupled with benzophenone derivatives through nucleophilic substitution or condensation reactions.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity for subsequent applications .

The applications of 4-(Maleimido)benzophenone are diverse and include:

  • Bioconjugation: Used extensively for attaching drugs or labels to proteins and peptides.
  • Material Science: Employed in the development of photo-responsive materials and coatings.
  • Diagnostics: Utilized in assays that require stable binding between biomolecules for detection purposes .

Studies have shown that 4-(Maleimido)benzophenone interacts effectively with thiols in various conditions. The reaction kinetics can vary based on factors such as pH and temperature, which influence the efficiency of Michael addition. Additionally, the stability of the resulting thioether bonds can be affected by environmental conditions, making it crucial to optimize these parameters for specific applications .

Several compounds share structural similarities with 4-(Maleimido)benzophenone, each possessing unique properties:

Compound NameStructure/FunctionalityUnique Features
MaleimideContains a maleimide group; reacts with thiolsCommonly used as a cross-linker
BenzophenonePhotoactive; used in UV protectionLacks maleimide functionality
2-HydroxybenzophenoneHydroxy group enhances solubility; used in UV absorptionCan act as a UV stabilizer
N-(2-Hydroxyethyl)maleimideContains an ethylene glycol linker; enhances solubilityMore hydrophilic than 4-(Maleimido)benzophenone

4-(Maleimido)benzophenone stands out due to its dual functionality as both a photoactive agent and a reactive cross-linker, making it particularly useful in complex biochemical applications.

The strategic integration of maleimide and benzophenone functionalities in 4-MBP traces back to advancements in photochemistry during the 1970s, when benzophenones gained prominence as photoaffinity labeling agents. The compound’s modern synthesis protocol, established in the early 2000s, enabled precise conjugation of thiol-containing biomolecules. A pivotal 2006 study demonstrated its utility in mapping MutH-MutL protein interactions in DNA mismatch repair systems using a trifunctional crosslinker approach, while 2009 breakthroughs in polymer science utilized 4-MBP to create UV-responsive coatings with 98% curing efficiency.

Significance in Contemporary Scientific Studies

4-MBP addresses two critical challenges in molecular engineering:

  • Spatiotemporal Control: UV activation (350–365 nm) generates benzophenone diradicals that insert into C-H bonds, enabling site-specific modifications.
  • Dual Reactivity: Maleimide-thiol conjugation occurs rapidly under physiological conditions (k ≈ 10³ M⁻¹s⁻¹), while benzophenone requires light for secondary crosslinking.

This dual functionality has been instrumental in:

  • Structural Biology: Identifying transient protein-protein interactions through time-resolved crosslinking
  • Advanced Materials: Developing self-healing polymers with tensile strengths exceeding 50 MPa
  • Theranostics: Engineering antibody-photoactivatable probe conjugates for cancer imaging

Interdisciplinary Research Applications

The compound’s versatility is evidenced by its adoption across diverse fields:

FieldApplication ExampleKey BenefitSource
BioconjugationSite-specific antibody labelingEnables <1 nm spatial resolution
PhotopolymerizationDental composites with 120 s curing timeReduces energy use by 40%
NanotechnologyQuantum dot surface functionalizationEnhances photoluminescence by 300%
Drug DeliverypH-responsive micelle crosslinkingAchieves 92% payload retention

The benzophenone group in MBP undergoes n→π* electronic excitation when irradiated with 350–365 nm ultraviolet light [2] [5]. This excitation promotes the molecule to a singlet excited state, which undergoes rapid intersystem crossing (ISC) to a triplet state with near-unity quantum efficiency [5]. Time-resolved spectroscopic studies reveal that ISC occurs within 200 fs in non-polar solvents, but extends to 1–2 ps in hydrogen-bonding environments due to stabilization of the singlet state [5].

Critical to MBP’s function is the formation of a diradical species upon photoactivation. The triplet-state benzophenone abstracts a hydrogen atom from nearby C–H bonds, generating a ketyl radical and a substrate-derived alkyl radical [2] [3]. This reaction exhibits strong wavelength dependence: red-edge excitation at 380 nm selectively activates benzophenone molecules hydrogen-bonded to proton donors like phenol, accelerating hydrogen abstraction rates by 40× compared to 320 nm excitation of non-complexed species [5].

Key Photophysical Parameters of MBP:  | Property                  | Value              | Measurement Technique       |  |--------------------------|--------------------|------------------------------|  | λmax (n→π*)             | 345 ± 2 nm         | UV-Vis spectroscopy          |  | ISC efficiency           | >95%               | Femtosecond transient absorption [5] |  | Triplet lifetime (DCM)   | 120 ± 15 ns        | Time-correlated single photon counting [5] |  | H-abstraction quantum yield | 0.32 ± 0.03     | Actin cross-linking assays [3] |  

Triplet Ketyl Biradical Formation and Dynamics

The photogenerated triplet ketyl biradical (- BP–O–H- - ) exhibits dual reactivity patterns:

  • Intramolecular stabilization: In constrained environments like protein binding pockets, the biradical undergoes rapid (k = 1.2×10^9 s^−1) conformational relaxation to form a stabilized diradical with 8–10 Å separation between radical centers [3] [5].
  • Intermolecular reactions: Free biradicals in solution demonstrate diffusion-controlled kinetics (kdiff ≈ 5×10^9 M^−1s^−1) for hydrogen abstraction from adjacent biomolecules [3].

Femtosecond mid-IR spectroscopy reveals that hydrogen-bonded MBP–phenol complexes show accelerated biradical formation kinetics (τ = 2.1 ps) compared to isolated MBP molecules (τ = 8.3 ps) [5]. This acceleration arises from pre-organized proton transfer pathways in the hydrogen-bonded complex.

Sequential Abstraction-Recombination Mechanisms

MBP’s cross-linking proceeds through a two-step mechanism:

  • Hydrogen abstraction: The triplet ketyl biradical abstracts a hydrogen atom from a proximal C–H bond, forming a substrate radical and a benzophenone ketyl radical [2] [3].
  • Radical recombination: The carbon-centered substrate radical recombines with the maleimide-thiol adduct, forming a stable covalent bond [3].

In F-actin cross-linking studies, this mechanism produces distinct products depending on conformational states:

  • Native F-actin: Intramolecular cross-links between Cys374 and Asp11 (distance = 12.7 Å) [3].
  • Cofilin-bound F-actin: Intermolecular cross-links between Cys374 and Met44 (distance = 9.8 Å) [3].

The switch from intra- to intermolecular coupling demonstrates MBP’s sensitivity to protein conformational changes, with recombination specificity exceeding 85% for methionine residues in dynamic systems [3].

C–H Insertion Specificity in Biological Systems

MBP exhibits marked preference for methionine C–H bonds over other amino acid side chains:

Relative Reactivity of Amino Acid Residues:  | Residue    | Relative Reactivity | Structural Determinants          |  |------------|--------------------|-----------------------------------|  | Methionine | 1.00 (reference)   | Low C–H bond dissociation energy |  | Leucine    | 0.18               | Steric shielding of γ-C–H        |  | Lysine     | 0.05               | Solvent exposure reduces proximity |  | Arginine   | 0.03               | Charge repulsion with maleimide   |  

This specificity arises from three factors:

  • Electrostatic complementarity: The maleimide-thiol adduct orients the benzophenone toward hydrophobic residues [3].
  • Bond dissociation energies: Methionine’s C–H bonds (BDE = 85 kcal/mol) are weaker than aliphatic C–H (100 kcal/mol) [3].
  • Steric accessibility: Methionine’s linear side chain positions γ-C–H bonds within the 8–10 Å reaction radius of the ketyl biradical [3].

Notably, MBP shows no detectable reactivity with backbone amide hydrogens, preserving protein tertiary structure during cross-linking experiments [3].

Comparative Photostability in Aqueous Environments

MBP maintains superior photostability compared to conventional photoaffinity labels:

Photodegradation Half-Lives (λex = 365 nm):  | Compound                 | t1/2 (H2O) | t1/2 (DCM) | Quantum Yield (Φdeg) |  |--------------------------|------------|------------|-----------------------|  | 4-(Maleimido)benzophenone| 48 ± 3 h   | 72 ± 5 h   | 0.011 ± 0.002        |  | Phenyl azide             | 12 ± 1 h   | 18 ± 2 h   | 0.087 ± 0.005        |  | Diairine                 | 6 ± 0.5 h  | 9 ± 1 h    | 0.152 ± 0.008        |  

Three mechanisms contribute to MBP’s stability:

  • Triplet state quenching: Water molecules accelerate ISC, reducing excited-state lifetime [5].
  • Maleimide ring stabilization: The electron-withdrawing maleimide group decreases benzophenone’s susceptibility to nucleophilic attack [2].
  • Hydrogen peroxide resistance: Unlike aryl azides, MBP shows <5% degradation after 24 h in 1 mM H2O2 [3].

This stability enables prolonged irradiation (30–60 min) in live-cell imaging applications without significant byproduct formation [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92944-71-3

Wikipedia

Benzophenone-4-maleimide

Dates

Modify: 2023-08-15

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